molecular formula C9H9BrClNO B14041975 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one

1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14041975
M. Wt: 262.53 g/mol
InChI Key: RFOLPELOFAHMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the bromination of 1-(5-Amino-2-chlorophenyl)propan-2-one under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The bromopropanone moiety may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-(5-Amino-2-chlorophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(5-amino-2-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-4-6(12)2-3-8(7)11/h2-4,9H,12H2,1H3

InChI Key

RFOLPELOFAHMHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.